molecular formula C16H13BrN2O2 B5190929 3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione

3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B5190929
M. Wt: 345.19 g/mol
InChI Key: ZLWRDUDAXRYPGV-UHFFFAOYSA-N
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Description

3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione: is a heterocyclic compound that features a pyrrolidine ring substituted with an anilino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a succinimide derivative.

    Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic substitution reaction using aniline.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using a brominating agent like bromine or N-bromosuccinimide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or bromophenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The anilino and bromophenyl groups can interact with enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione
  • 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione
  • 3-anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione

Comparison:

  • Uniqueness: The presence of the bromophenyl group in 3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
  • Reactivity: The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWRDUDAXRYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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